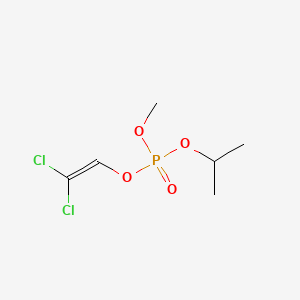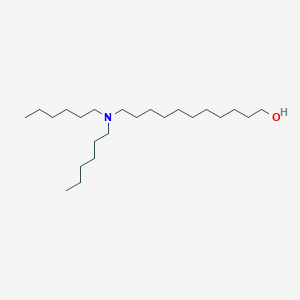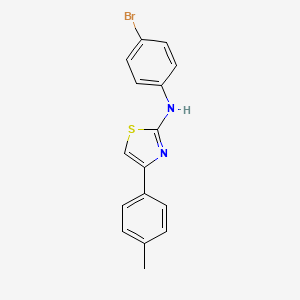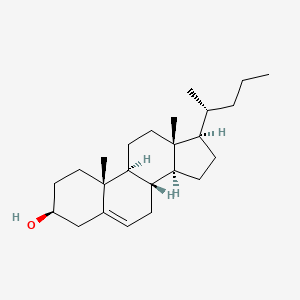
Chol-5-en-3-beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chol-5-en-3-beta-ol, also known as cholesterol, is a lipid molecule that is an essential component of cell membranes in animals. It is a steroid with a molecular formula of C27H46O and plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. Cholesterol is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chol-5-en-3-beta-ol can be synthesized through various chemical routes. One common method involves the reduction of cholest-5-en-3-one using sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of cholesterol from animal sources such as egg yolk or liver. The extracted cholesterol is then purified through crystallization and other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Chol-5-en-3-beta-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cholest-5-en-3-one using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Reduction: The reduction of chol-5-en-3-one to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions to form derivatives such as cholesteryl esters.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) in alcoholic solvents.
Substitution: Various acyl chlorides and anhydrides for esterification reactions.
Major Products Formed
Oxidation: Cholest-5-en-3-one.
Reduction: this compound.
Substitution: Cholesteryl esters and other derivatives.
Aplicaciones Científicas De Investigación
Chol-5-en-3-beta-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Essential for studying cell membrane structure and function.
Medicine: Cholesterol levels are monitored to assess cardiovascular health. It is also used in the formulation of lipid-based drug delivery systems.
Industry: Used in the production of cosmetics, food additives, and pharmaceuticals.
Mecanismo De Acción
Chol-5-en-3-beta-ol exerts its effects primarily through its role in cell membranes. It modulates membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors. Cholesterol also serves as a precursor for the synthesis of steroid hormones, which regulate various physiological processes. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as enzymatic pathways for steroidogenesis .
Comparación Con Compuestos Similares
Chol-5-en-3-beta-ol can be compared with other similar compounds such as:
Cholest-5-en-3-one: An oxidized form of cholesterol with a ketone group at the C3 position.
Cholesteryl esters: Esterified forms of cholesterol with fatty acids.
Lathosterol: A precursor in the biosynthesis of cholesterol with a similar structure but differing in the position of double bonds.
This compound is unique due to its critical role in cell membrane structure and function, as well as its involvement in the synthesis of essential biomolecules .
Propiedades
Número CAS |
5255-15-2 |
|---|---|
Fórmula molecular |
C24H40O |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H40O/c1-5-6-16(2)20-9-10-21-19-8-7-17-15-18(25)11-13-23(17,3)22(19)12-14-24(20,21)4/h7,16,18-22,25H,5-6,8-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Clave InChI |
NBDWSJHVNDJYOS-OLSVQSNTSA-N |
SMILES isomérico |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


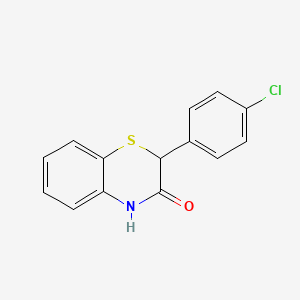
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
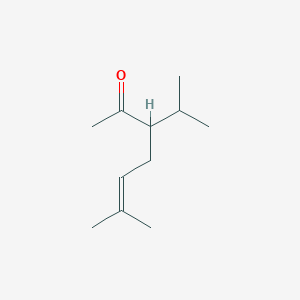

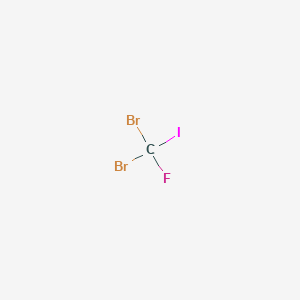
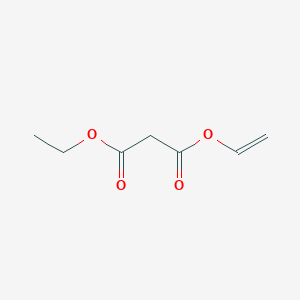
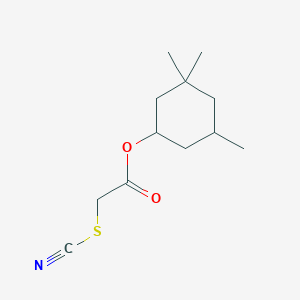
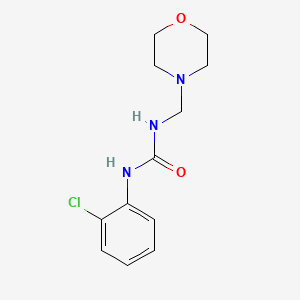
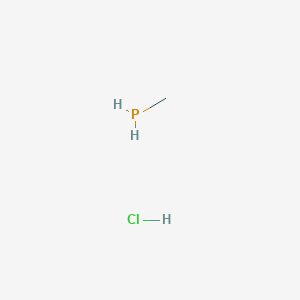
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
